molecular formula C10H11N3O B3012223 N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide CAS No. 1223636-27-8

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3012223
CAS No.: 1223636-27-8
M. Wt: 189.218
InChI Key: QLQJZVOGKLNBGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide is a bicyclic heteroaromatic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a methyl group at the 7-position of the pyridine ring and a carboxamide group at the 2-position of the imidazole ring, with an additional methyl group on the carboxamide nitrogen. This structural framework is pivotal for its pharmacological properties, particularly in antimicrobial and antitumor applications . Its synthesis typically involves coupling imidazo[1,2-a]pyridine-2-carboxylic acid derivatives with amines under activating conditions (e.g., EDC·HCl/HOBt), followed by purification via column chromatography .

Properties

IUPAC Name

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7-3-4-13-6-8(10(14)11-2)12-9(13)5-7/h3-6H,1-2H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLQJZVOGKLNBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Synthesis of N,7-Dimethylimidazo[1,2-a]pyridine-2-carboxamide Derivatives

The synthesis of this compound derivatives typically involves multi-step chemical reactions. For instance, a common synthetic route includes the reaction of substituted 2-amino-γ-picoline with ethyl 2-chloroacetoacetate to form imidazo[1,2-a]pyridine-3-carboxylates. These esters are then hydrolyzed to yield the corresponding carboxylic acids, which are subsequently converted into carboxamide derivatives using various anilines as coupling agents .

Antituberculosis Activity

One of the most notable applications of this compound derivatives is their effectiveness against Mycobacterium tuberculosis (Mtb). Several studies have demonstrated that these compounds exhibit potent antituberculosis properties:

  • Minimum Inhibitory Concentration (MIC) : Compounds such as 15 and 16 have shown MIC values ranging from 0.05 to 1.5 μM against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB .
  • Mechanism of Action : These compounds are believed to inhibit QcrB, a crucial component in the electron transport chain of Mtb, thereby disrupting ATP synthesis essential for bacterial survival .

Antimicrobial Properties

In addition to their antituberculosis activity, N,7-dimethylimidazo[1,2-a]pyridine derivatives have been evaluated for their antimicrobial properties against various pathogens:

  • Klebsiella pneumoniae : Recent studies have reported the synthesis and evaluation of these compounds against Klebsiella pneumoniae with promising results in inhibiting bacterial growth .
  • Broad-spectrum Activity : Imidazo[1,2-a]pyridines are known for their diverse biological activities including antibacterial and antifungal effects due to their ability to interact with multiple biomolecular targets .

Pharmacokinetic Properties

The pharmacokinetic properties of these compounds are crucial for their therapeutic application:

  • Plasma Protein Binding : Compound 16 exhibited high plasma protein binding (>99%), indicating potential for prolonged circulation time in vivo .
  • Metabolic Stability : Preliminary studies suggest acceptable metabolic stability in liver microsomes and hepatocytes, which is vital for reducing the risk of rapid drug clearance from the body .

Case Study 1: Antituberculosis Evaluation

A study conducted by Moraski et al. synthesized nine derivatives of N,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and assessed their in vitro activity against both replicating and non-replicating strains of Mtb. The findings indicated that several compounds exhibited significant antituberculosis activity with MIC values comparable to existing first-line therapies .

Case Study 2: Structural Activity Relationship (SAR)

Research focusing on the SAR of imidazo[1,2-a]pyridine derivatives revealed that modifications at specific positions on the imidazopyridine ring significantly influenced biological activity. For instance, introducing cyclic aliphatic groups at the amide nitrogen was found to enhance anti-TB potency while maintaining low toxicity profiles .

Tables

CompoundMIC (μM)Target PathogenNotes
150.05 - 0.19Mtb (H37Rv)Excellent activity against MDR strains
160.10 - 0.19Mtb (H37Rv)High plasma protein binding

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide are influenced by substituent variations on the core scaffold. Below is a comparative analysis with structurally analogous compounds:

Table 1: Comparative Analysis of Imidazo[1,2-a]pyridine-2-carboxamide Derivatives

Compound Name Substituents/Modifications Biological Activity (IC₅₀ or MIC) Key Findings References
This compound N-CH₃, 7-CH₃ Antitubercular (MIC: 0.5–2.0 µg/mL) Moderate activity against Mycobacterium tuberculosis; lower cytotoxicity (SI > 20) .
N-Benzyl-3,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide 3-CH₃, 7-CH₃, N-benzyl Antitubercular (MIC: 1.0 µg/mL) Enhanced activity in latent TB models; reduced solubility due to benzyl group .
6,8-Dibromo-2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide 2-CH₃, 7-CH₃, 6-Br, 8-Br Anti-Klebsiella pneumoniae (MIC: 8 µg/mL) Bromine substituents improve bacterial membrane penetration but increase toxicity (SI: 5) .
(E)-N-(4-(3-(2-Chlorophenyl)acryloyl)phenyl)imidazo[1,2-a]pyridine-2-carboxamide Chalcone conjugate at 4-position Antikinetoplastid (IC₅₀: 1.35–8.5 µM) High potency against Trypanosoma brucei; excellent selectivity (SI > 50) .
N-Cyclopropyl(3-methylpyridin-2-yl)methyl-5-methylimidazo[1,2-a]pyridine-2-carboxamide 5-CH₃, cyclopropyl-pyridylmethyl chain Histone methyltransferase inhibition 21% yield in synthesis; moderate enzyme inhibition (Ki: 150 nM) .

Key Observations :

Substituent Effects on Activity: Methyl Groups: The 7-methyl substitution enhances metabolic stability but may reduce solubility. For example, this compound shows better pharmacokinetics than its non-methylated analogs . Halogenation: Bromine or chlorine at the 6/8-positions (e.g., 6,8-dibromo derivatives) improves antimicrobial activity but compromises selectivity due to increased cytotoxicity . Chalcone Conjugation: Chalcone-appended derivatives (e.g., compound 7i) exhibit superior antikinetoplastid activity, attributed to enhanced binding with parasitic enzymes like enoyl-ACP reductase .

Synthetic Accessibility :

  • N,7-Dimethyl derivatives are synthesized via straightforward coupling reactions (e.g., EDC·HCl/HOBt), yielding 72–80% purity .
  • Complex conjugates (e.g., chalcone derivatives) require multi-step protocols, including Claisen-Schmidt condensations, with yields dropping to 21–57% .

Structural Isomerism :

  • Isomeric N-benzyl-3,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide (compound 12) shows reduced antitubercular activity compared to the N,7-dimethyl analog, highlighting the importance of carboxamide positioning .

Pharmacological Selectivity :

  • Chalcone-conjugated carboxamides exhibit exceptional selectivity (>50-fold) against human cell lines (e.g., MRC-5 fibroblasts), whereas brominated analogs show narrow therapeutic windows .

Biological Activity

N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly against various strains of Mycobacterium tuberculosis (M. tuberculosis). This article explores its biological activity, mechanisms of action, and pharmacokinetic properties based on recent research findings.

Target and Mode of Action

This compound primarily targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc1 complex) in mycobacteria. By inhibiting this complex, the compound disrupts the electron transport chain essential for ATP synthesis in M. tuberculosis, leading to a reduction in bacterial load in infected tissues.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimycobacterial Activity : It has shown potent activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1.5 μM .
  • Antifungal and Antimicrobial Properties : In addition to its antituberculosis effects, it has demonstrated antimicrobial and antifungal activities.
  • Urease Inhibition : It has been evaluated for its urease inhibition potential, with promising results indicating competitive inhibition against urease enzymes .

Case Studies

  • Anti-Tuberculosis Efficacy :
    • Compounds derived from this compound were tested against the H37Rv strain of M. tuberculosis. Compounds 15 and 16 exhibited superior anti-TB activity compared to traditional treatments like isoniazid .
    • A study reported that these compounds maintain efficacy against clinical isolates resistant to first-line drugs, highlighting their potential as new therapeutic agents in TB treatment .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies revealed that at a dosage of 30 mg/kg in mice, similar compounds achieved a peak serum concentration (Cmax) of 2.9 µg/ml with a half-life of approximately 20.1 hours. This suggests favorable absorption and prolonged action in vivo.

Structure-Activity Relationship (SAR)

The structural modifications on the imidazo[1,2-a]pyridine scaffold significantly influence biological activity:

  • The presence of methyl groups at specific positions enhances anti-TB activity.
  • Variations in the amide group position affect the compound's interaction with biological targets and overall efficacy .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntituberculosisMIC: 0.05 – 1.5 μM against MDR/XDR strains
AntimicrobialExhibits broad-spectrum antimicrobial activity
Urease InhibitionCompetitive inhibition with IC50 values reported
PharmacokineticsCmax: 2.9 µg/ml; half-life: 20.1 h

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.